molecular formula C25H38O4 B1245104 Dysidiolide CAS No. 182136-94-3

Dysidiolide

Cat. No. B1245104
CAS RN: 182136-94-3
M. Wt: 402.6 g/mol
InChI Key: JOYRNJIWPUZFBJ-IWTVZHICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dysidiolide is a natural product found in Dysidea etheria with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Dysidiolide, isolated from the Caribbean sponge Dysidea etheria de Laubenfels, has drawn attention due to its potential biological activity and unique structure. A significant aspect of research on this compound involves its total synthesis, a process vital for further biological studies. Miyaoka et al. (2001) established a novel total synthesis using an intramolecular Diels-Alder reaction, a key step for creating its complex structure (Miyaoka, Kajiwara, Hara, & Yamada, 2001). Similarly, other researchers have also focused on stereocontrolled total synthesis, crucial for understanding its biological interactions (Boukouvalas, Cheng, & Robichaud, 1998).

Biological Activity and Potential Applications

  • The primary biological significance of this compound lies in its inhibition of the protein phosphatase cdc25A. This enzyme plays a crucial role in cell division, and its inhibition by this compound suggests potential applications in cancer treatment. Studies have shown this compound's effectiveness in inhibiting cdc25A, indicating its antitumor activity at micromolar levels (J. Boukouvalas et al., 1998).

Development of Analogues and Derivatives

  • Research has not only focused on this compound itself but also on the synthesis of its analogues. Marcos et al. (2007) synthesized several sesterterpenolides analogues, demonstrating significant antitumor activity against various human carcinoma cells (Marcos et al., 2007). This approach is essential for developing more effective compounds based on this compound's structure.

properties

CAS RN

182136-94-3

Molecular Formula

C25H38O4

Molecular Weight

402.6 g/mol

IUPAC Name

(2R)-3-[(1R)-2-[(1R,2R,5S,8aS)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]-1-hydroxyethyl]-2-hydroxy-2H-furan-5-one

InChI

InChI=1S/C25H38O4/c1-16(2)8-6-12-24(4)13-7-9-20-19(24)11-10-17(3)25(20,5)15-21(26)18-14-22(27)29-23(18)28/h11,14,17,20-21,23,26,28H,1,6-10,12-13,15H2,2-5H3/t17-,20-,21-,23-,24-,25-/m1/s1

InChI Key

JOYRNJIWPUZFBJ-IWTVZHICSA-N

Isomeric SMILES

C[C@@H]1CC=C2[C@H]([C@]1(C)C[C@H](C3=CC(=O)O[C@H]3O)O)CCC[C@@]2(C)CCCC(=C)C

SMILES

CC1CC=C2C(C1(C)CC(C3=CC(=O)OC3O)O)CCCC2(C)CCCC(=C)C

Canonical SMILES

CC1CC=C2C(C1(C)CC(C3=CC(=O)OC3O)O)CCCC2(C)CCCC(=C)C

synonyms

cladocoran B
dysidiolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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